2-(o-Tolyl)oxazolo[4,5-b]pyridine
Description
Significance of Fused Heterocyclic Systems in Organic and Medicinal Chemistry
Fused heterocyclic systems are complex molecular structures composed of two or more rings, where at least one ring contains an atom other than carbon, such as nitrogen, oxygen, or sulfur. fiveable.meairo.co.in These compounds are of immense importance in organic and medicinal chemistry due to their unique chemical properties and wideranging biological activities. fiveable.meairo.co.in Many pharmaceuticals and natural products feature fused heterocyclic systems as their core structure, which contributes to their ability to interact with biological targets with high specificity and potency. fiveable.meairo.co.in The fusion of multiple rings creates distinct electronic environments and three-dimensional shapes, allowing for tailored design and functionalization in the development of new drugs and materials. fiveable.meairo.co.in
Overview of the Oxazolo[4,5-b]pyridine (B1248351) Core Structure
The oxazolo[4,5-b]pyridine core is a bicyclic system formed by the fusion of an oxazole (B20620) ring and a pyridine (B92270) ring. ontosight.aiontosight.ai This scaffold combines the electron-rich nature of the oxazole ring with the aromatic properties of the pyridine ring, creating a versatile platform for chemical modification. The specific arrangement of nitrogen and oxygen atoms within this fused system influences its chemical reactivity and potential to engage in various biological interactions. ontosight.ai Derivatives of oxazolo[4,5-b]pyridine have been investigated for a range of potential applications, including their use as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aiontosight.ai
Scope and Objectives of Research on 2-(o-Tolyl)oxazolo[4,5-b]pyridine
The primary goals of research on this compound are to thoroughly characterize its chemical and physical properties, develop efficient synthetic routes, and explore its potential applications. Key objectives include:
Synthesis and Characterization: Developing and optimizing synthetic methods to produce the compound with high purity and yield. ontosight.aidoi.org This involves detailed analysis using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm its molecular structure. ontosight.ai
Structural Analysis: Determining the precise three-dimensional arrangement of atoms in the molecule, often through techniques like X-ray crystallography.
Exploring Biological Activity: Investigating the compound's potential as a therapeutic agent by screening it for various biological activities, such as anticancer or enzyme inhibitory effects. ontosight.airesearchgate.net For example, some oxazolo[4,5-b]pyridine derivatives have been studied as inhibitors of enzymes like topoisomerase. researchgate.net
Properties
IUPAC Name |
2-(2-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-5-2-3-6-10(9)13-15-12-11(16-13)7-4-8-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCASXXYOIOXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 O Tolyl Oxazolo 4,5 B Pyridine and Its Analogs
Strategies for the Construction of the Oxazolo[4,5-b]pyridine (B1248351) Ring System
The formation of the fused oxazolo[4,5-b]pyridine scaffold is a critical step in the synthesis of the target molecule and its analogs. The principal strategies involve building the oxazole (B20620) ring onto a pre-existing pyridine (B92270) core or, conversely, forming the pyridine ring from a functionalized oxazole precursor. One-pot methodologies that combine multiple steps are also employed to enhance efficiency.
Annulation of Oxazole Fragments onto Pyridine Precursors
A prevalent and direct method for constructing the oxazolo[4,5-b]pyridine ring system is the annulation of an oxazole fragment onto a suitably substituted pyridine precursor. The key starting material for this approach is 2-amino-3-hydroxypyridine (B21099). This molecule contains the necessary ortho-amino and hydroxyl functionalities in the correct orientation for the formation of the oxazole ring.
The cyclization is typically achieved by reacting 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative, such as an acid chloride or an ester. For instance, the condensation of 2-amino-3-hydroxypyridine with a benzoyl chloride in the presence of a catalyst can yield the corresponding 2-aryloxazolo[4,5-b]pyridine. A notable example is the use of an amino-functionalized SBA-15 (SBA-Pr-NH2) as a basic nano-catalyst under microwave irradiation in solvent-free conditions, which has been shown to be an efficient method for this transformation. This approach offers advantages such as short reaction times and high product yields.
Another catalytic system that has been successfully employed is silica-supported perchloric acid (HClO₄·SiO₂). This heterogeneous catalyst facilitates the one-pot benzoylation of 2-amino-3-hydroxypyridine to synthesize 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives under ambient conditions. The benefits of this method include high conversion rates, simple workup procedures, and the reusability of the catalyst. researchgate.net
Annulation of Pyridine Rings onto Functionalized Oxazole Cores
An alternative strategy for the synthesis of the oxazolo[4,5-b]pyridine core involves the annulation of a pyridine ring onto a pre-existing functionalized oxazole. While this method is less commonly reported for oxazolo[4,5-b]pyridines compared to their isoxazolo counterparts, the general principles of pyridine ring synthesis can be applied. nih.govresearchgate.net
This approach would commence with a suitably substituted oxazole bearing functional groups that can participate in a cyclization reaction to form the pyridine ring. For example, an oxazole with an amino group and a group that can act as a three-carbon synthon could undergo condensation and cyclization to form the fused pyridine ring. The specific reagents and conditions would be dictated by the nature of the functional groups on the oxazole core.
One-Pot Cyclization and Dehydration Approaches
Many of the synthetic routes to 2-substituted oxazolo[4,5-b]pyridines can be classified as one-pot cyclization and dehydration reactions. These processes are highly efficient as they combine multiple synthetic steps into a single operation without the need for isolating intermediates.
A prime example is the reaction between 2-amino-3-hydroxypyridine and a carboxylic acid. This reaction, often catalyzed by an acid, proceeds through an initial acylation of the amino group to form an o-hydroxy amide intermediate. This intermediate then undergoes intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group on the amide carbonyl, followed by dehydration to yield the final oxazolo[4,5-b]pyridine product. The use of dehydrating agents or high temperatures can facilitate the final dehydration step. One-pot strategies have also been developed for the synthesis of related heterocyclic systems, such as pyrazolo[3,4-b]pyridin-6-ones, highlighting the broad applicability of this efficient synthetic approach in heterocyclic chemistry. nih.gov
Introduction and Functionalization of the o-Tolyl Moiety at the 2-Position
The introduction of the o-tolyl group at the 2-position of the oxazolo[4,5-b]pyridine core is a defining step in the synthesis of the target compound. This can be achieved either by incorporating the o-tolyl group into one of the starting materials before the cyclization reaction or by attaching it to the pre-formed heterocyclic system.
Condensation Reactions with o-Tolyl-Containing Building Blocks
A straightforward and widely used method for introducing the o-tolyl group is through the condensation of 2-amino-3-hydroxypyridine with an o-tolyl-containing building block. This approach directly installs the desired substituent at the 2-position during the formation of the oxazole ring.
The most common reagents for this purpose are o-toluic acid and its more reactive derivatives, such as o-toluoyl chloride. The reaction of 2-amino-3-hydroxypyridine with o-toluoyl chloride, often in the presence of a base to neutralize the HCl byproduct, leads to the formation of 2-(o-Tolyl)oxazolo[4,5-b]pyridine. Similarly, the direct condensation with o-toluic acid, typically under acidic conditions and with heating to promote dehydration, also yields the target compound. These condensation reactions are versatile and can be adapted to produce a wide range of 2-aryl and 2-alkyl-oxazolo[4,5-b]pyridines. researchgate.net
| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product |
| 2-Amino-3-hydroxypyridine | o-Toluoyl chloride | Base (e.g., pyridine, triethylamine) | This compound |
| 2-Amino-3-hydroxypyridine | o-Toluic acid | Acid catalyst (e.g., polyphosphoric acid), heat | This compound |
| 2-Amino-3-hydroxypyridine | o-Tolualdehyde | Oxidative conditions | This compound |
Post-Cyclization Arylation Strategies
An alternative to incorporating the o-tolyl group from the outset is to introduce it after the formation of the oxazolo[4,5-b]pyridine core. This is achieved through post-cyclization arylation strategies, with palladium-catalyzed cross-coupling reactions being a powerful tool for this purpose.
Specifically, the C-2 position of the oxazolo[4,5-b]pyridine ring can be directly arylated. Research has shown that a palladium-catalyzed C-2 arylation of oxazolo[4,5-b]pyridine proceeds efficiently at a remarkably mild temperature of 30 °C. This reaction tolerates a variety of aryl halides. researchgate.net To synthesize this compound via this method, the unsubstituted oxazolo[4,5-b]pyridine would be reacted with an o-tolyl-containing coupling partner, such as 2-bromotoluene (B146081) or o-tolylboronic acid, in the presence of a suitable palladium catalyst and a base. This method offers the advantage of allowing for the late-stage introduction of the o-tolyl group, which can be beneficial in the synthesis of a library of analogs.
| Substrate | Arylating Agent | Catalyst System | Product |
| Oxazolo[4,5-b]pyridine | 2-Bromotoluene | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | This compound |
| Oxazolo[4,5-b]pyridine | o-Tolylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | This compound |
Optimization of Reaction Conditions and Catalyst Systems
Polyphosphoric Acid (PPA) and its trimethylsilyl (B98337) ester derivative, PPSE, are widely utilized as powerful dehydrating and cyclizing agents in the synthesis of oxazole rings from 2-amino-3-hydroxypyridine precursors and carboxylic acids. researchgate.netnih.gov These reagents facilitate the condensation and subsequent intramolecular cyclization to form the fused oxazole ring system.
PPSE is often considered a milder alternative to PPA, enabling reactions to proceed under less harsh conditions. researchgate.net For instance, the synthesis of 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine derivatives has been achieved by heating the corresponding 2-amino-3-hydroxypyridine precursor with 4-cyanobenzoic acid in the presence of PPSE at 200°C, resulting in high yields. researchgate.net The use of PPA in similar syntheses has also proven effective. The reaction to form specific N-protected piperidinyl-substituted oxazolo[4,5-b]pyridines using PPA resulted in yields of 70-71%. researchgate.net The choice between PPA and PPSE can depend on the specific substrates and the desired reaction conditions, with both serving as effective promoters for the critical cyclodehydration step.
| Reagent | Substrates | Resulting Product Type | Yield | Reference |
|---|---|---|---|---|
| PPSE | 5-Bromo-3-hydroxy-2-aminopyridine + 4-Cyanobenzoic acid | 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine | 93% | researchgate.net |
| PPA | 5-Bromo-3-hydroxy-2-aminopyridine + N-Boc-piperidine-4-carboxylic acid | N-Boc protected piperidinyl-oxazolo[4,5-b]pyridine | 71% | researchgate.net |
| PPA | 5-Bromo-3-hydroxy-2-aminopyridine + N-Benzyl-piperidine-4-carboxylic acid | N-Benzyl protected piperidinyl-oxazolo[4,5-b]pyridine | 70% | researchgate.net |
Microwave-assisted synthesis has emerged as a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. wikipedia.org These benefits include dramatically reduced reaction times, increased product yields, and often, cleaner reactions with easier purification. wikipedia.orgnih.gov Microwave irradiation facilitates rapid heating of the reaction mixture, which can accelerate the rates of cyclocondensation reactions required for the formation of the oxazolo[4,5-b]pyridine core. wikipedia.org
While specific microwave-assisted protocols for this compound are not extensively detailed in the provided literature, the successful application of this technology to a wide range of related heterocyclic systems, such as imidazo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines, strongly supports its applicability. rsc.orgnih.gov For example, a versatile route to a 40-membered library of 2-long alkyl chain substituted azole[4,5-b]pyridines was developed using microwave-assisted combinatorial synthesis. nih.gov Such protocols typically involve heating the precursor amine and carboxylic acid (or its equivalent) in a suitable solvent within a sealed microwave reactor at elevated temperatures and pressures for a short duration, often mere minutes. rsc.orgnih.gov This approach stands as a greener and more efficient alternative to traditional, hours-long reflux methods. wikipedia.org
Metal-catalyzed reactions, particularly the palladium-catalyzed Heck reaction, are instrumental not in forming the core oxazolo[4,5-b]pyridine scaffold itself, but in its subsequent functionalization. researchgate.netnih.gov The Heck reaction creates a carbon-carbon bond between an alkene and an aryl or vinyl halide, providing a powerful method for introducing substituents onto the pyridine ring of the heterocycle. rsc.orgwikipedia.org
In the context of oxazolo[4,5-b]pyridine derivatives, the Heck reaction has been successfully employed to introduce acrylic acid ester moieties onto a pre-formed bromo-substituted scaffold. researchgate.net The reaction typically involves treating the bromo-oxazolo[4,5-b]pyridine with an alkene, such as methyl acrylate, in the presence of a palladium catalyst like palladium(II) acetate, a phosphine (B1218219) ligand (e.g., tri-o-tolylphosphine), and a base in a high-boiling solvent like DMF. researchgate.net This strategy allows for the introduction of side chains that can be further modified, for example, through hydrogenation of the newly introduced double bond. researchgate.net
| Substrate | Reagents | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine | Methyl acrylate, Triethylamine | Pd(OAc)₂, Tri-o-tolylphosphine in DMF | Methyl (E)-3-[2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-5-yl]propenoate | 74% | researchgate.net |
| 5-Bromo-2-(N-Boc-piperidin-4-yl)oxazolo[4,5-b]pyridine | Methyl acrylate, Triethylamine | Pd(OAc)₂ in DMF | Methyl (E)-3-[2-(N-Boc-piperidin-4-yl)oxazolo[4,5-b]pyridin-5-yl]propenoate | 70% | researchgate.net |
| 5-Bromo-2-(N-Benzyl-piperidin-4-yl)oxazolo[4,5-b]pyridine | Methyl acrylate, Triethylamine | Pd(OAc)₂ in DMF | Methyl (E)-3-[2-(N-Benzyl-piperidin-4-yl)oxazolo[4,5-b]pyridin-5-yl]propenoate | 88% | researchgate.net |
Derivatization and Structural Diversity Generation from the this compound Scaffold
The this compound core is a versatile scaffold that allows for extensive derivatization at multiple positions. This structural modification is key to exploring structure-activity relationships for various applications. Key functionalization strategies target the pyridine ring and the peripheral o-tolyl group.
The pyridine ring of the oxazolo[4,5-b]pyridine system is amenable to the introduction of various substituents, significantly expanding the structural diversity of the compound class. A common strategy involves starting with a substituted 2-amino-3-hydroxypyridine precursor. For example, using 2-amino-5-bromo-3-hydroxypyridine as a starting material directly installs a bromine atom at the 5-position of the final oxazolo[4,5-b]pyridine product. researchgate.netnih.gov
This bromo-substituent serves as a versatile synthetic handle for further modifications, most notably through palladium-catalyzed cross-coupling reactions as previously discussed (see Section 2.3.3). The Heck reaction, for instance, allows for the installation of vinyl groups, which can then be reduced to provide alkyl side chains. researchgate.net Furthermore, the introduction of a nitro group onto the pyridine ring is another potential derivatization pathway, which dramatically increases the electrophilicity of the ring system and opens up possibilities for nucleophilic aromatic substitution or addition reactions. mdpi.com
The o-tolyl substituent offers two primary sites for functionalization: the benzylic methyl group and the aromatic ring itself.
Benzylic Methyl Group Functionalization: The methyl group is susceptible to reactions typical of benzylic C-H bonds.
Lateral Lithiation: A powerful strategy for functionalizing the methyl group is heteroatom-promoted lateral lithiation. Although not specifically documented for this scaffold, this method involves deprotonation of the benzylic C-H bonds using a strong base like n-butyllithium, often directed by a nearby heteroatom. The resulting benzylic anion can then react with a wide range of electrophiles (e.g., alkyl halides, carbonyls, silyl (B83357) chlorides) to install new functional groups. rsc.org
Oxidation: The benzylic methyl group can be oxidized to afford corresponding aldehydes, carboxylic acids, or alcohols. A variety of catalytic systems, including those based on copper, cobalt, or manganese, in combination with oxidants like tert-butyl hydroperoxide, are effective for benzylic C-H oxidation. This transformation provides a route to key intermediates for further derivatization.
Aromatic Ring Functionalization: Introducing substituents onto the tolyl ring via electrophilic aromatic substitution (EAS) is another potential avenue for derivatization. However, the oxazolo[4,5-b]pyridine moiety is expected to be electron-withdrawing, thus deactivating the attached tolyl ring towards EAS reactions like nitration or halogenation. wikipedia.org Such reactions would likely require harsh conditions and may suffer from poor regioselectivity. The inherent electronic properties of the parent pyridine system, which is significantly less reactive than benzene (B151609) towards electrophiles, support this expectation. wikipedia.orgrsc.org
Regioselective Synthesis of Isomeric Oxazolo[4,5-b]pyridines
The formation of a specific isomer of oxazolo[4,5-b]pyridine is fundamentally dependent on the substitution pattern of the starting pyridine derivative. The two most common isomers in this family are the oxazolo[4,5-b]pyridine and the oxazolo[5,4-b]pyridine (B1602731) systems. The regioselective synthesis of the former, which is the scaffold for this compound, is typically achieved through the condensation of 2-amino-3-hydroxypyridine with a suitable carboxylic acid or its derivative.
The key to this regioselectivity lies in the fixed positions of the amino and hydroxyl groups on the pyridine ring. The ortho-disposed amino and hydroxyl functionalities in 2-amino-3-hydroxypyridine provide a pre-organized framework for the cyclization to occur in a defined manner, leading exclusively to the oxazolo[4,5-b]pyridine isomer. The alternative oxazolo[5,4-b]pyridine isomer would necessitate a different starting material, namely 3-amino-4-hydroxypyridine (B189613).
A prevalent and effective method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines involves the reaction of 2-amino-3-hydroxypyridine with a carboxylic acid in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE). clockss.org These reagents facilitate the condensation and subsequent cyclization to form the oxazole ring.
To obtain the target compound, this compound, the reaction would proceed as illustrated in the following scheme:
Scheme 1: Synthesis of this compound

In this reaction, the nitrogen of the amino group of 2-amino-3-hydroxypyridine attacks the carbonyl carbon of o-toluic acid. This is followed by an intramolecular cyclization with the elimination of water, a process promoted by the dehydrating agent, to yield the desired this compound.
The conditions for this type of condensation reaction can be varied, with different dehydrating agents and temperatures being employed to optimize the yield. The choice of the carboxylic acid is what determines the substituent at the 2-position of the resulting oxazolo[4,5-b]pyridine.
The following table summarizes the key components and their roles in the regioselective synthesis of 2-substituted oxazolo[4,5-b]pyridines:
| Reactant/Reagent | Structure | Role in the Reaction |
| 2-Amino-3-hydroxypyridine | ![]() | Provides the pyridine backbone and the nucleophilic amino and hydroxyl groups for oxazole ring formation. |
| o-Toluic acid | ![]() | Acts as the source of the 2-substituent (the o-tolyl group) and the carbonyl carbon for the oxazole ring. |
| Polyphosphoric acid (PPA) | Not applicable | Serves as a dehydrating agent and a catalyst to promote the condensation and cyclization reactions. |
The regioselectivity of this synthesis is a direct consequence of the defined connectivity of the 2-amino-3-hydroxypyridine starting material. The reaction pathway is constrained to form the [4,5-b] fused ring system. To further illustrate this point, the synthesis of the isomeric 2-(o-Tolyl)oxazolo[5,4-b]pyridine would require a different starting pyridine derivative as shown below.
Scheme 2: Hypothetical Synthesis of 2-(o-Tolyl)oxazolo[5,4-b]pyridine
![Reaction scheme for the hypothetical synthesis of 2-(o-Tolyl)oxazolo[5,4-b]pyridine from 3-amino-4-hydroxypyridine and o-toluic acid.](https://i.imgur.com/EXAMPLE.png)
This highlights the principle of regioselective synthesis in this context: the isomeric nature of the final product is dictated by the choice of the isomeric starting material.
Research in this area has explored the use of various substituted benzoic acids to create a library of 2-aryloxazolo[4,5-b]pyridines. These studies confirm that the condensation with 2-amino-3-hydroxypyridine consistently yields the oxazolo[4,5-b]pyridine isomer.
The following table provides an overview of the reactants and the resulting isomeric products, emphasizing the regioselective nature of the synthesis.
| Pyridine Starting Material | Carboxylic Acid | Resulting Isomeric Product |
| 2-Amino-3-hydroxypyridine | o-Toluic acid | This compound |
| 3-Amino-4-hydroxypyridine | o-Toluic acid | 2-(o-Tolyl)oxazolo[5,4-b]pyridine |
| 2-Amino-3-hydroxypyridine | Benzoic acid | 2-Phenyloxazolo[4,5-b]pyridine (B2659608) |
| 3-Amino-4-hydroxypyridine | Benzoic acid | 2-Phenyloxazolo[5,4-b]pyridine |
Mechanistic Investigations of Reactions Involving 2 O Tolyl Oxazolo 4,5 B Pyridine
Studies on Intramolecular Cyclization Mechanisms
Intramolecular cyclization is a key process in the synthesis of the oxazolo[4,5-b]pyridine (B1248351) scaffold. One common method involves the cyclization of 2-amino-3-hydroxypyridine (B21099) derivatives. researchgate.net For instance, the reaction of 2-amino-3-hydroxypyridine with a suitable carboxylic acid or its derivative, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE), leads to the formation of the oxazole (B20620) ring fused to the pyridine (B92270) ring. researchgate.netclockss.org
In the context of 2-(o-Tolyl)oxazolo[4,5-b]pyridine, the synthesis would typically involve the reaction of 2-amino-3-hydroxypyridine with o-toluic acid or a derivative thereof. The mechanism proceeds through an initial acylation of the amino group of the pyridine derivative by the carboxylic acid, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the newly formed amide carbonyl carbon. Subsequent dehydration then yields the fused oxazole ring.
While specific mechanistic studies on the intramolecular cyclization to form this compound are not extensively detailed in the available literature, the general pathway is well-established for the synthesis of related oxazolo[4,5-b]pyridines. researchgate.netclockss.org The reaction conditions, such as the choice of acid catalyst and temperature, can influence the reaction rate and yield.
Exploration of Rearrangement Reactions (e.g., Boulton–Katritzky Rearrangement)
Rearrangement reactions offer powerful tools for the structural modification of heterocyclic compounds. The Boulton–Katritzky rearrangement is a notable example, involving the rearrangement of a five-membered heterocyclic ring system. beilstein-journals.orgbeilstein-journals.orgchim.it This rearrangement has been observed in the isoxazolo[4,5-b]pyridine (B12869654) series, which are structural isomers of oxazolo[4,5-b]pyridines. beilstein-journals.org
Specifically, the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones has been shown to yield 3-hydroxy-2-(2-aryl ontosight.aibeilstein-journals.orgacs.orgtriazol-4-yl)pyridines. beilstein-journals.org The proposed mechanism involves the deprotonation of the hydrazone, followed by a series of bond cleavages and formations, ultimately leading to the rearranged triazole product. beilstein-journals.orgbeilstein-journals.org The propensity of the arylhydrazones to undergo this rearrangement is dependent on the substituents on the aryl ring. beilstein-journals.org
While the Boulton–Katritzky rearrangement has been documented for the isoxazolo[4,5-b]pyridine system, its direct application to this compound has not been reported. However, the potential for such rearrangements exists, particularly if a suitable side chain is introduced that can participate in the reaction cascade. The general principle of the Boulton-Katritzky rearrangement involves an internal cyclization-isomerization pathway. chim.it
Reaction Pathways of Functional Group Transformations
The this compound scaffold can undergo various functional group transformations, allowing for the synthesis of a diverse range of derivatives. These reactions can target the pyridine ring, the oxazole ring, or the o-tolyl substituent.
Reactions on the Pyridine Ring:
Substitution Reactions: Depending on the reaction conditions, electrophilic or nucleophilic substitution reactions can occur on the pyridine ring. ambeed.com For instance, the introduction of a bromo substituent at the 5-position of the pyridine ring has been achieved, which can then be used in further transformations like the Heck reaction to introduce a carboxylic acid moiety. clockss.org
Alkylation and Acylation: The nitrogen atom of the pyridine ring can be targeted for alkylation or acylation reactions using appropriate reagents. ambeed.com
Reactions involving the Oxazole Ring:
Ring-Opening Reactions: Under certain conditions, the oxazole ring may undergo ring-opening reactions, leading to the formation of different heterocyclic or open-chain structures. ambeed.com
Reactions on the o-Tolyl Substituent:
The methyl group on the o-tolyl substituent can potentially undergo oxidation or halogenation reactions, providing a handle for further functionalization.
A summary of potential functional group transformations is presented in the table below.
| Reaction Type | Reagents and Conditions | Potential Product |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(o-tolyl)oxazolo[4,5-b]pyridine |
| Heck Reaction | Palladium acetate, tri-o-tolylphosphine, methyl acrylate | Methyl 3-(2-(o-tolyl)oxazolo[4,5-b]pyridin-5-yl)acrylate |
| Alkylation | Alkyl halide | N-alkylated oxazolo[4,5-b]pyridinium salt |
| Acylation | Acyl halide | N-acylated oxazolo[4,5-b]pyridinium salt |
Computational Analysis of Transition States and Reaction Intermediates
Computational chemistry provides valuable insights into reaction mechanisms by allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. Quantum chemical calculations can be employed to determine the energetics of different reaction pathways and to understand the electronic factors that govern the reactivity of molecules like this compound. researchgate.net
For instance, in the context of intramolecular cyclization, computational analysis could be used to model the transition state of the ring-closing step, providing information on the activation energy and the geometry of the transition state structure. Similarly, for rearrangement reactions like the Boulton–Katritzky rearrangement, computational studies can help to elucidate the stepwise mechanism and identify the key intermediates involved.
While specific computational studies focused solely on this compound are not prevalent in the literature, computational methods have been applied to understand the properties of related oxazolo[4,5-b]pyridine derivatives. For example, quantum chemical calculations have been used to investigate the fluorescence properties and protonation behavior of substituted oxazolo[4,5-b]pyridines. researchgate.net These studies provide a foundation for future computational investigations into the reaction mechanisms of this compound.
Computational and Theoretical Studies of 2 O Tolyl Oxazolo 4,5 B Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the structural and electronic properties of oxazolo[4,5-b]pyridine (B1248351) derivatives. These calculations provide a basis for understanding the molecule's reactivity, stability, and spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. mdpi.comphyschemres.org
In a study of antimicrobial 2-(substituted)oxazolo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gaps (ΔE) were calculated for the most active compounds to correlate electronic structure with biological activity. rsc.org The results for these related compounds are detailed below.
| Compound Name | Substituent at 2-position | HOMO-LUMO Energy Gap (ΔE) in eV | Reference |
|---|---|---|---|
| P5 | 4-methoxyphenyl | 4.3508 | rsc.org |
| P6 | 4-trifluoromethylphenyl | 4.4471 | rsc.org |
| P7 | 4-trifluoromethoxyphenyl | 4.4852 | rsc.org |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or DNA. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.
For the oxazolo[4,5-b]pyridine class, molecular docking has been performed to evaluate their potential as inhibitors of various enzymes. Studies have investigated their interactions with targets like DNA gyrase and human DNA topoisomerase IIα (hTopo IIα), which are important in cancer and infectious disease research. rsc.orgresearchgate.net In simulations with the DNA gyrase enzyme, several oxazolo[4,5-b]pyridine derivatives were shown to occupy the ATP binding site, suggesting a competitive inhibition mechanism. rsc.org Similarly, docking studies on hTopo IIα were conducted to understand the inhibition mechanism of promising anticancer candidates from this chemical family. researchgate.net
A primary goal of molecular docking is to identify the specific amino acid residues within a protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the stability and affinity of the ligand-protein complex. For various oxazolo[4,5-b]pyridine derivatives, docking simulations have been employed to elucidate these binding patterns and guide the design of more potent inhibitors.
| Compound Class | Protein Target | PDB ID | Key Findings | Reference |
|---|---|---|---|---|
| 2-(substituted)oxazolo[4,5-b]pyridines | DNA Gyrase | 4KTN | Compounds overlap at the ATP binding site. | rsc.orgresearchgate.net |
| 2-(substitutedphenyl)oxazolo[4,5-b]pyridines | Human Topoisomerase IIα (hTopo IIα) | Not Specified | Simulations used to understand the mechanism of inhibition. | researchgate.net |
| Oxazolo[4,5-b]pyridine-based triazoles | Human Dihydroorotate Dehydrogenase (hDHODH) | Not Specified | Compounds showed efficient inhibition in docking studies. | researchgate.net |
Molecular Dynamics (MD) Simulations to Probe Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing researchers to study the conformational dynamics and stability of a ligand-protein complex. Following up on docking studies, MD simulations can validate the predicted binding modes and assess the stability of the interaction over time.
For 2-(substituted)oxazolo[4,5-b]pyridine derivatives, MD simulations have been performed on complexes with the DNA gyrase enzyme. rsc.org These simulations track the root-mean-square deviation (RMSD) of the protein's backbone atoms to evaluate stability. A stable RMSD value over the simulation time suggests a stable complex. In one such study, the average RMSD values for the unliganded (apo) protein and the protein complexed with different ligands were measured. It was found that one derivative, 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine (P7), contributed to the stabilization of the protein. rsc.org MD simulations have also been noted as a valuable tool for understanding the inhibition mechanism of these compounds against other targets, such as hTopo IIα. researchgate.net
| System | Description | Average RMSD (nm) | Reference |
|---|---|---|---|
| Apo-form | DNA Gyrase without ligand | 0.149 | rsc.org |
| P5-4KTN Holo form | DNA Gyrase with 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine | 0.152 | rsc.org |
| P6-4KTN Holo form | DNA Gyrase with 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine | 0.165 | rsc.org |
| P7-4KTN Holo form | DNA Gyrase with 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine | 0.146 | rsc.org |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational techniques in ligand-based drug design, employed when the three-dimensional structure of the biological target is unknown. nih.govgardp.org These methods rely on the principle that a group of molecules with similar biological activity often share common three-dimensional arrangements of chemical features, known as a pharmacophore, which is essential for binding to the target receptor. pharmacophorejournal.com By identifying this pharmacophore, it is possible to search large chemical databases for novel compounds that match these features, a process known as virtual screening. nih.gov
For the oxazolo[4,5-b]pyridine scaffold, computational studies have utilized these approaches to identify new potential therapeutic agents. For instance, an active oxazolo[4,5-b]pyridine derivative, GNF5343, was used as a query compound to perform a shape-based virtual screening of a database containing 60,000 diverse compounds. nih.gov This ligand-based approach led to the identification of 32 hit compounds, two of which demonstrated promising antiparasitic activity against Leishmania amazonensis. nih.gov
The chemical structure of 2-(o-Tolyl)oxazolo[4,5-b]pyridine provides several key features that are essential for defining its pharmacophore. These features represent the potential interaction points of the molecule with a biological target. The primary pharmacophoric features are derived from its constituent rings and functional groups.
The oxazolo[4,5-b]pyridine core contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors. The fused aromatic system and the o-tolyl group contribute significant hydrophobic and aromatic characteristics, which are crucial for van der Waals and π-π stacking interactions within a receptor's binding pocket.
Table 1: Key Pharmacophore Features of this compound
| Feature Type | Location on the Molecule | Potential Interaction |
| Hydrogen Bond Acceptor | Pyridine (B92270) Nitrogen | Hydrogen Bonding |
| Hydrogen Bond Acceptor | Oxazole (B20620) Oxygen | Hydrogen Bonding |
| Aromatic Ring | Fused Pyridine Ring | π-π Stacking |
| Aromatic Ring | Fused Oxazole Ring | π-π Stacking |
| Aromatic/Hydrophobic | o-Tolyl Group | Hydrophobic Interactions, π-π Stacking |
| Hydrophobic Feature | Methyl Group on Tolyl Ring | Hydrophobic Interactions |
These features, when mapped in three-dimensional space, create a pharmacophore model that can be used as a template or query in virtual screening campaigns to find other molecules with different core structures but similar interaction capabilities. semanticscholar.org
Ligand-based drug design leverages the knowledge of active molecules to identify new compounds when receptor structure information is unavailable. nih.gov The pharmacophore derived from this compound serves as a quintessential tool in this approach.
The process typically involves:
Hypothesis Generation: A set of active compounds, including derivatives of the oxazolo[4,5-b]pyridine scaffold, are conformationally analyzed to identify common chemical features arranged in a specific 3D geometry. pharmacophorejournal.com
Virtual Screening: The generated pharmacophore model is then used as a 3D query to screen large compound libraries. mdpi.com Molecules from the database that match the pharmacophore's features and spatial constraints are selected as "hits."
Hit Optimization: The identified hits, which may possess diverse chemical scaffolds, are then subjected to further computational analysis, such as molecular docking (if a target structure becomes available) and ADME property prediction, before being prioritized for chemical synthesis and biological testing. scielo.brnih.gov
A study involving the related compound GNF5343, an oxazolo[4,5-b]pyridine derivative, exemplifies this process. It was used as the basis for a shape-based virtual screening which successfully identified two novel compounds active against L. amazonensis, demonstrating the utility of this scaffold in ligand-based drug design. nih.gov This highlights how the specific topology and chemical features of the oxazolo[4,5-b]pyridine ring system can guide the discovery of new bioactive molecules. nih.gov
In Silico Prediction of Drug-Likeness Properties (e.g., physicochemical parameters relevant to ADME)
Beyond identifying potential activity, computational methods are vital for predicting a compound's drug-likeness and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. srce.hr These predictions help to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles. srce.hrbrieflands.com In silico ADME studies were performed on a series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives to evaluate their potential as drug candidates. researchgate.net
These predictions are often based on established rules, such as Lipinski's Rule of Five, and calculations of key physicochemical parameters. For this compound, these properties can be computationally estimated to provide an early assessment of its potential bioavailability and metabolic stability.
Table 2: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Significance in Drug-Likeness |
| Molecular Formula | C₁₃H₁₀N₂O | Basic structural information |
| Molecular Weight | 210.24 g/mol | Influences absorption and distribution; generally <500 Da is preferred. |
| LogP (Octanol/Water Partition Coefficient) | 3.1 - 3.5 | Measures lipophilicity; affects absorption and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 42.1 Ų | Predicts transport properties; influences cell permeability. |
| Hydrogen Bond Donors | 0 | A factor in Lipinski's Rule of Five; affects membrane permeability. |
| Hydrogen Bond Acceptors | 3 | A factor in Lipinski's Rule of Five; affects solubility and binding. |
| Rotatable Bonds | 1 | Indicates molecular flexibility, which can influence binding affinity. |
| Human Intestinal Absorption | High (Predicted) | Predicts the extent of absorption from the gut. |
| Blood-Brain Barrier (BBB) Penetration | Yes (Predicted) | Indicates potential for central nervous system activity. |
Note: The values presented are estimations from various in silico prediction models and may vary between different software packages. The data is intended to be illustrative of the types of parameters evaluated.
The predicted properties for this compound, such as a molecular weight well under 500 Da and a low number of rotatable bonds, suggest it has a favorable profile for a potential drug candidate. In silico studies on related oxazolo[4,5-b]pyridine derivatives have shown that all tested compounds were found to be in a permissible range for drug-likeness and bioavailability properties. researchgate.net Such computational evaluations are critical for prioritizing which compounds in a series should be synthesized and advanced to more resource-intensive in vitro and in vivo testing. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of 2 O Tolyl Oxazolo 4,5 B Pyridine and Its Derivatives
Impact of o-Tolyl Substitution and its Derivatives on Biological Interaction Profiles
The substituent at the 2-position of the oxazolo[4,5-b]pyridine (B1248351) core, in this case, the o-tolyl group, plays a significant role in determining the molecule's interaction with biological targets. Modifications to this phenyl ring, including changes to the position and nature of its substituents, can drastically alter potency and selectivity.
Research into inhibitors of human DNA topoisomerase IIα (hTopo IIα) has demonstrated the importance of the substituent on the 2-phenyl ring. While the parent 2-phenyloxazolo[4,5-b]pyridine (B2659608) shows some activity, derivatives with different substituents on the phenyl ring exhibit varied potencies. For instance, the introduction of a butyl group at the para-position of the phenyl ring, resulting in 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, yielded a compound with significant inhibitory activity against hTopo IIα, showing an IC50 value of 2 µM. researchgate.net This suggests that the size and lipophilicity of the substituent at this position are key determinants for this specific biological interaction. researchgate.net
Similarly, in the context of diacylglycerol lipase (B570770) α (DAGLα) inhibitors, a derivative featuring a p-tolyl group, 6-phenyl-1-(6-(p-tolyl)oxazolo[4,5-b]pyridin-2-yl)hexan-1-one (LEI105), was identified as a highly selective and potent dual inhibitor of DAGLα and DAGLβ. nih.gov This highlights that even a subtle shift of the methyl group from the ortho to the para position can fine-tune the biological profile.
General SAR principles derived from related heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, further inform the potential impact of substitutions. Studies on these related scaffolds have shown that:
The presence of a 4-chloro substituent on the phenyl ring is often preferred for antiproliferative activity. mdpi.com
Electron-donating groups like a methoxy (B1213986) (CH₃O) group can be detrimental to activity against certain targets. mdpi.com
Electron-withdrawing groups, conversely, may not be favorable for binding to other receptors. mdpi.com
These findings underscore the principle that the electronic and steric properties of substituents on the 2-aryl moiety are critical for modulating the biological activity, and the optimal substitution pattern is highly dependent on the specific target protein.
| Compound/Derivative Class | Substituent on 2-Aryl Ring | Biological Target | Key Finding | Reference |
| 2-(Substitutedphenyl)oxazolo[4,5-b]pyridines | 4-Butyl | hTopo IIα | IC50 of 2 µM, more active than reference drug etoposide (B1684455). | researchgate.net |
| α-Keto-oxazolo[4,5-b]pyridines | 4-Tolyl (in LEI105) | DAGLα/DAGLβ | Potent and selective dual inhibition. | nih.gov |
| Oxazolo[5,4-d]pyrimidines (related scaffold) | 4-Chloro | Various Cancer Cell Lines | Preferred for antiproliferative activity. | mdpi.com |
| Oxazolo[5,4-d]pyrimidines (related scaffold) | 4-Methoxy | Various Cancer Cell Lines | Adverse for antiproliferative activity. | mdpi.com |
Effects of Modifications on the Oxazolo[4,5-b]pyridine Core
Modifications to the core oxazolo[4,5-b]pyridine ring system itself are a powerful strategy for altering biological activity and discovering novel therapeutic applications. These changes can range from minor substitutions on the pyridine (B92270) ring to fundamental changes of the oxazole (B20620) portion.
A comprehensive study on α-ketoheterocycles as DAGLα inhibitors identified the oxazolo[4,5-b]pyridine scaffold (referred to as oxazolo-4N-pyridine) as the most potent framework among a diverse set of related heterocycles, including benzoxazole (B165842) and benzothiazole (B30560) analogues. nih.gov This highlights the critical role of the pyridine nitrogen at the 4-position, which is believed to not only have an electron-withdrawing effect but also to form specific hydrogen bond interactions with amino acid residues in the enzyme's binding site. universiteitleiden.nl However, the same study noted that substitutions at the 7-position of the pyridine ring with halogens were not tolerated, leading to a loss of activity. universiteitleiden.nl
Significant changes to the oxazole ring also lead to distinct biological profiles:
Oxazolo[4,5-b]pyridin-2-one: Converting the oxazole to an oxazol-2-one creates a new class of compounds. Derivatives based on this core, such as those incorporating 1,2,3-triazoles, have been developed as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) with anti-inflammatory potential. nih.govresearchgate.net One such compound demonstrated a GSK-3β IC50 value of 0.19 μM. nih.gov Other oxazolo[4,5-b]pyridin-2-one derivatives have been patented as inhibitors of RAF kinases for cancer therapy. google.com
Oxazolo[4,5-b]pyridine-2-thiol: The introduction of a thiol group at the 2-position, creating a thione tautomer, has been used to develop antimicrobial agents. asianpubs.org
Furthermore, replacing the entire 2-(o-tolyl) substituent with a completely different chemical moiety can unlock entirely new therapeutic applications. A notable example is the compound 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, which is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), developed for treating cognitive deficits. acs.org This demonstrates that the oxazolo[4,5-b]pyridine core can serve as a versatile scaffold for a wide range of biological targets, depending on the nature of the group at the 2-position.
| Core Modification | Example Derivative Class | Biological Target | Effect/Activity | Reference |
| Base Scaffold | α-Keto-oxazolo[4,5-b]pyridines | DAGLα | Most potent scaffold compared to benzoxazole analogues. | nih.govuniversiteitleiden.nl |
| Oxazol-2-one | Oxazolo[4,5-b]pyridin-2-one-1,2,3-triazoles | GSK-3β | Potent inhibition (IC50 = 0.19 μM) and anti-inflammatory activity. | nih.gov |
| Oxazol-2-one | Various substituted oxazolo[4,5-b]pyridin-2-ones | RAF Kinase | Inhibition of kinase activity for cancer treatment. | google.com |
| Substitution on Pyridine Ring | Introduction of acidic/basic chains via Heck reaction | GPIIb/GPIIIa | Antagonism of platelet aggregation. | clockss.org |
| Replacement of 2-Aryl Group | 4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane | α7 nAChR | Potent and selective agonism. | acs.org |
| Antimicrobial | Oxazolo[4,5-b]pyridine derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antimicrobial activity (MIC values of 1.56–25 µg/mL). | nih.gov |
Correlation between Molecular Structure and Predicted Binding Affinities
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding and predicting the binding affinities of 2-(o-tolyl)oxazolo[4,5-b]pyridine derivatives. These approaches correlate specific structural features with biological activity, guiding the synthesis of more effective compounds.
A compelling example of this correlation was demonstrated in the development of DAGLα inhibitors. nih.gov For a series of oxazole derivatives, a clear linear correlation was found between the inhibitory potency (expressed as pIC₅₀) and the Hammett constant (σm) of meta-substituents on the C2-ring. This relationship (r² = 0.78) showed that increasing the electron-withdrawing nature of the substituent significantly boosted potency, indicating that this electronic effect is a dominant factor in the inhibitory activity. nih.gov This allows for the rational prediction of activity for new, unsynthesized compounds based on the electronic properties of their substituents.
Molecular docking studies have also provided crucial insights. In the investigation of oxazolo[4,5-b]pyridines as hTopo IIα inhibitors, docking simulations were used to predict the binding modes of the most active compounds. researchgate.net These studies help to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues in the enzyme's active site, thereby explaining the observed activity. researchgate.net
Furthermore, broader QSAR studies on a set of 60 isosteric heterocyclics, including oxazolo[4,5-b]pyridines, against Candida albicans identified key molecular descriptors that determine antifungal activity. modernscientificpress.com The study revealed that 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) and RDF (Radial Distribution Function) descriptors, which relate to the 3D arrangement of atoms and interatomic distances, are critical parameters for the inhibitory behavior of these compounds. modernscientificpress.com
| Study Type | Compound Class | Key Finding | Implication | Reference |
| QSAR | α-Keto-oxazoles (for DAGLα) | Linear correlation between pIC₅₀ and Hammett constant (σm) for meta-substituents. | Potency can be predicted based on the substituent's electron-withdrawing strength. | nih.gov |
| Molecular Docking | 2-(Substitutedphenyl)oxazolo[4,5-b]pyridines | Predicted binding modes within hTopo IIα active site. | Explains the mechanism of inhibition at a molecular level. | researchgate.net |
| QSAR | Oxazolo[4,5-b]pyridines and related heterocycles | 3D-MoRSE and RDF descriptors are key for predicting antifungal activity. | The 3D structure and atomic arrangement are crucial for antifungal potency. | modernscientificpress.com |
| Molecular Docking | Thiazolo[4,5-b]pyridine (B1357651) derivatives (related scaffold) | Docking scores correlated with in vitro anti-inflammatory activity against COX-2. | In silico screening can effectively preselect candidates for synthesis and testing. | researchgate.netnih.gov |
Rational Design Principles for Modulating Target Selectivity
Rational design principles are employed to systematically modify the this compound structure to enhance selectivity for a specific biological target while minimizing off-target effects. This involves leveraging SAR data and structural biology insights to make targeted chemical changes.
One key principle is scaffold hopping , where the core heterocyclic system is altered to improve properties or selectivity. For example, research on kinase inhibitors showed that changing the scaffold from an oxazolo[5,4-d]pyrimidine (B1261902) to an oxazolo[5,4-b]pyridine (B1602731) or benzoxazole could enhance inhibitory activity against JAK1 and improve selectivity over other kinases. mdpi.com This demonstrates that subtle changes in the arrangement of heteroatoms within the fused ring system can have profound effects on target binding.
Another principle is the exploitation of specific molecular interactions . The development of DAGLα inhibitors illustrates this well. The discovery that the oxazolo[4,5-b]pyridine core was superior to the benzoxazole analogue pointed to a crucial interaction involving the pyridine nitrogen, likely as a hydrogen bond acceptor. nih.govuniversiteitleiden.nl This knowledge allows for the rational design of new derivatives that maintain or enhance this key interaction to ensure high potency and selectivity. This guided the development of LEI105, which was designed for improved properties based on the integrated SAR data. nih.gov
Modulating physicochemical properties through substituent changes is also a fundamental design strategy. The choice of substituents on the 2-aryl ring or the pyridine core can be used to fine-tune properties like solubility, lipophilicity, and metabolic stability, which in turn affects target engagement and selectivity in a complex biological system.
Finally, drastic structural modification can be used to retarget the scaffold entirely. The transformation of a molecule from a potential enzyme inhibitor to a potent G-protein coupled receptor (GPCR) agonist, as seen with the α7 nAChR agonist, is a prime example of this principle. acs.org By replacing the 2-aryl group with a rigid, basic moiety like 1,4-diazabicyclo[3.2.2]nonane, the molecule's pharmacophore was completely altered to fit a different target class, achieving high selectivity for the α7 nAChR. acs.org
| Design Principle | Example Application | Outcome | Reference |
| Scaffold Hopping | Switching between oxazolo-pyrimidine isomers and related scaffolds. | Enhanced selectivity for specific kinases like JAK1. | mdpi.com |
| Exploiting Specific Interactions | Leveraging the H-bond acceptor capability of the pyridine nitrogen. | High potency and selectivity for DAGLα inhibition. | nih.govuniversiteitleiden.nl |
| Drastic Structural Modification | Replacing the 2-aryl group with a diazabicyclic moiety. | Changed target class from enzymes to receptors (potent α7 nAChR agonist). | acs.org |
| Multi-component Reactions | One-pot synthesis of diverse pyrazolo[3,4-b]pyridines (related scaffold). | Efficient generation of structurally complex and diverse libraries for screening. | acs.org |
Interactions with Biological Targets: in Vitro Mechanistic Insights
Investigations into Enzymatic Inhibition Mechanisms
The oxazolo[4,5-b]pyridine (B1248351) scaffold has been identified as a versatile structure in the design of various enzyme inhibitors. The following sections detail the inhibitory activities of derivatives of this scaffold against several key enzymes.
For instance, a series of novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated for their in vitro GSK-3β inhibitory activity. One of the compounds in this series exhibited a half-maximal inhibitory concentration (IC50) value of 0.19 μM nih.gov. Another study on piperazine-linked oxazolo[4,5-b]pyridine-based derivatives also revealed potent GSK-3β inhibitory activity, with the most active compounds displaying IC50 values in the range of 0.34 to 0.53 μM nih.gov. These findings suggest that the oxazolo[4,5-b]pyridine core is a promising scaffold for the development of GSK-3β inhibitors. The specific substitution at the 2-position of the oxazole (B20620) ring plays a crucial role in determining the inhibitory potency.
| Compound Derivative | IC50 (μM) | Reference |
|---|---|---|
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole (Compound 4g) | 0.19 | nih.gov |
| Piperazine-linked oxazolo[4,5-b]pyridine (Compound 7d) | 0.34 | nih.gov |
| Piperazine-linked oxazolo[4,5-b]pyridine (Compound 7e) | 0.39 | nih.gov |
Human topoisomerase IIα (hTopo IIα) is a crucial enzyme in DNA replication and a well-established target for anticancer drugs. Research into the effects of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives on this enzyme has yielded promising results. Although direct inhibitory data for the 2-(o-Tolyl) derivative is not specified in the available literature, a study on various 2-(substituted phenyl)oxazolo[4,5-b]pyridines demonstrated their potential as hTopo IIα inhibitors.
The mechanism of action of these inhibitors is believed to involve the stabilization of the enzyme-DNA cleavage complex, which ultimately leads to cell death in rapidly proliferating cancer cells. Some catalytic inhibitors of human DNA topoisomerase IIα have been shown to act via competitive ATP inhibition nih.govnih.gov. While specific IC50 values for 2-(o-Tolyl)oxazolo[4,5-b]pyridine are not available, the general class of compounds has shown inhibitory activity, indicating that the oxazolo[4,5-b]pyridine scaffold is a viable starting point for the development of novel hTopo IIα inhibitors.
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. Studies have indicated that 2-(substituted phenyl)oxazolo[4,5-b]pyridines possess anti-inflammatory properties, suggesting an interaction with COX enzymes nih.gov.
These compounds are considered nonacidic anti-inflammatory agents, which may offer advantages over traditional NSAIDs by potentially reducing gastrointestinal side effects nih.gov. While the precise inhibitory concentrations (IC50) for this compound against COX-1 and COX-2 are not detailed in the reviewed literature, the anti-inflammatory profile of the parent scaffold suggests that it likely interacts with and inhibits these enzymes. The mechanism is presumed to be the blockade of the cyclooxygenase pathway, thereby reducing the production of pro-inflammatory prostaglandins.
DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, making it an excellent target for antibacterial agents. It is thought that the oxazolo[4,5-b]pyridine ring system may exert its antimicrobial effects by inhibiting nucleic acid synthesis or by inhibiting the DNA gyrase enzyme, similar to fluoroquinolone antibiotics researchgate.net. While direct evidence and specific inhibitory data for this compound against DNA gyrase are not provided in the available research, the antimicrobial activity of this class of compounds points towards this potential mechanism.
In Vitro Assessment of Antimicrobial Activity Mechanisms
The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. The oxazolo[4,5-b]pyridine scaffold has been investigated for its potential in this area.
Several studies have reported the antimicrobial activity of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives against a range of bacterial strains. These compounds have shown promising activity, particularly against Gram-positive bacteria. For instance, certain derivatives have demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net.
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antibacterial efficacy of a compound. Although specific MIC values for this compound are not available in the reviewed literature, data for other 2-(substituted-phenyl)oxazolo[4,5-b]pyridines highlight the potential of this chemical class. For example, some derivatives have shown potent activity against various bacterial strains researchgate.net. The antibacterial mechanism is hypothesized to be linked to the inhibition of essential bacterial enzymes like DNA gyrase, as mentioned previously.
| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2-(Substituted-phenyl)oxazolo[4,5-b]pyridine (169c) | S. aureus | Data not specified | researchgate.net |
| 2-(Substituted-phenyl)oxazolo[4,5-b]pyridine (169f) | S. aureus | Data not specified | researchgate.net |
| 2-(Substituted-phenyl)oxazolo[4,5-b]pyridine (169g) | S. aureus | Data not specified | researchgate.net |
Note: While the reference indicates strong activity, specific MIC values were not provided in the excerpt.
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Oxazolo[4,5-b]pyridine-2-one |
| 1,2,3-triazole |
| Piperazine |
Mechanistic Studies on Fungal Growth Inhibition
The antifungal action of pyridine-containing heterocyclic compounds is often attributed to the disruption of essential fungal cellular processes. For the broader class of pyridine (B92270) derivatives, a primary mechanism of action against fungi like Candida albicans is the inhibition of lanosterol (B1674476) 14α-demethylase nih.gov. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of lanosterol demethylase leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which ultimately compromises the cell membrane, disrupts fungal growth, and leads to cell death nih.gov.
Quantitative structure-activity relationship (QSAR) studies on a series of 2-substituted oxazolo[4,5-b]pyridine derivatives have been conducted to model their antifungal potency against Candida albicans. These models help in predicting the biological activity based on molecular structures nih.gov. While specific mechanistic studies on this compound are not detailed, the established mode of action for structurally related pyridine compounds strongly suggests that its antifungal effects likely stem from the inhibition of ergosterol biosynthesis nih.gov.
Cellular Antiproliferative Activity in In Vitro Cancer Cell Lines
Evaluation in Human Cancer Cell Lines (e.g., MCF-7, A549)
The evaluation of 2-aryl-oxazolo[4,5-b]pyridine derivatives against human cancer cell lines has yielded specific outcomes. Research involving the screening of 2-(substitutedphenyl)oxazolo[4,5-b]pyridines has indicated a lack of significant cytotoxic activity against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) nih.gov. This suggests that while the compound may interact with specific intracellular targets, it does not translate to broad cytotoxic effects in these particular cancer models under the tested conditions nih.gov.
| Compound Class | Cell Lines Tested | Observed Activity | Source |
|---|---|---|---|
| 2-(Substitutedphenyl)oxazolo[4,5-b]pyridines | A549 (Lung Carcinoma), MCF7 (Breast Adenocarcinoma), HeLa, WiDR | Did not show satisfactory cytotoxic activity. | nih.gov |
Elucidation of Cellular Mechanisms of Action (e.g., DNA synthesis inhibition)
Despite low general cytotoxicity, a significant and specific cellular mechanism of action has been identified for this class of compounds. Derivatives such as 2-(4-butylphenyl)oxazolo[4,5-b]pyridine have been identified as potent inhibitors of human DNA topoisomerase IIα (hTopo IIα), a critical enzyme in DNA replication and transcription nih.gov. Topoisomerase IIα resolves DNA topological problems by creating transient double-strand breaks, allowing DNA strands to pass through each other.
Inhibition of this enzyme prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks, which triggers cell cycle arrest and apoptosis. The inhibitory activity of 2-(4-butylphenyl)oxazolo[4,5-b]pyridine against hTopo IIα was demonstrated with a half-maximal inhibitory concentration (IC50) value of 2 µM, which is more potent than the reference drug etoposide (B1684455) nih.gov. This finding points to a targeted mechanism of action that interferes directly with DNA synthesis and maintenance, rather than a non-specific cytotoxic effect nih.gov.
| Compound | Molecular Target | Activity (IC50) | Source |
|---|---|---|---|
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | Human DNA Topoisomerase IIα (hTopo IIα) | 2 µM | nih.gov |
Molecular Mechanisms of Receptor Ligand Binding
The targeted activity of the oxazolo[4,5-b]pyridine scaffold is further elucidated by molecular modeling studies. To understand the inhibition of human Topoisomerase IIα, molecular docking and molecular dynamic simulations have been performed for the most active compounds in the series, such as 2-(4-butylphenyl)oxazolo[4,5-b]pyridine nih.gov. These computational studies provide insights into the specific binding interactions between the compound and the active site of the enzyme.
The oxazolo[4,5-b]pyridine core can act as a scaffold that positions the substituted phenyl ring into specific pockets within the enzyme's binding site. The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For related heterocyclic systems, docking studies have revealed binding to the ATP-binding site of protein kinases or intercalation within DNA grooves mdpi.comactascientific.com. In the context of Topoisomerase IIα inhibition, the ligand is believed to stabilize the covalent complex formed between the enzyme and DNA, preventing the re-ligation of the DNA backbone and leading to cell death nih.gov. This specific, high-affinity binding to a key cellular enzyme, rather than non-specific interactions, defines the molecular mechanism of action for this compound class nih.gov.
Photophysical Studies and Potential Optoelectronic Applications of 2 O Tolyl Oxazolo 4,5 B Pyridine Derivatives
Spectroscopic Characterization of Electronic Transitions
The electronic absorption spectra of 2-aryl-oxazolo[4,5-b]pyridine derivatives are primarily characterized by intense absorption bands in the ultraviolet (UV) region, which are attributed to π → π* transitions within the conjugated aromatic system. The specific position of the absorption maximum (λmax) is influenced by the nature of the substituent on the 2-phenyl ring and the polarity of the solvent.
Investigation of Fluorescence Behavior and Charge Transfer Characteristics
One of the most notable features of this class of compounds is their fluorescence, which originates from an excited state with significant intramolecular charge transfer (ICT) character. researchgate.net Upon photoexcitation, an electron is redistributed from the electron-donating tolyl group (the donor) to the electron-accepting oxazolo[4,5-b]pyridine (B1248351) core (the acceptor). This charge redistribution results in an excited state that is significantly more polar than the ground state.
This behavior is evidenced by several key observations:
Large Stokes Shift: The energy difference between the absorption and emission maxima (the Stokes shift) is often substantial, which is a hallmark of a significant change in geometry and electronic distribution between the ground and excited states.
Solvatochromism: The fluorescence emission is highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism.
Increased Excited-State Dipole Moment: The charge transfer nature of the emitting state leads to a large dipole moment in the excited state (μe) compared to the ground state (μg).
The increase in dipole moment upon excitation (Δμ = μe - μg) can be quantified using the Lippert-Mataga equation, which correlates the Stokes shift to the solvent polarity function. Studies on structurally similar 2-aryl-oxazolo[4,5-b]pyridines with different donor groups have confirmed a dramatic increase in the dipole moment upon excitation. researchgate.net For example, introducing powerful electron-donating groups leads to excited-state dipole moments estimated to be as high as 17–25 D. researchgate.net
| Substituent (Aryl Group) | μg (D) | μe (D) | Δμ (D) |
| 4-(N,N-dimethylamino)phenyl | 6.3 | 17 | 10.7 |
| 4-(N,N-diethylamino)phenyl-6-bromo | 7.8 | 20 | 12.2 |
| 4-(N,N-diethylamino)phenyl-6-cyano | 11.2 | 25 | 13.8 |
| Data derived from studies on analogous compounds. researchgate.net |
In some specific derivatives, such as HPOP, dual fluorescence can be observed. One emission band is the normal fluorescence from the locally excited enol form, while a second, largely Stokes-shifted band is attributed to the emission from a keto-tautomer formed via excited-state intramolecular proton transfer (ESIPT). nih.gov
Influence of Solvent Polarity and pH on Photophysical Properties
The photophysical properties of 2-(o-Tolyl)oxazolo[4,5-b]pyridine and its derivatives are exquisitely sensitive to their environment, particularly solvent polarity and pH.
Solvent Polarity: As a direct consequence of the ICT nature of the excited state, an increase in solvent polarity more effectively stabilizes the highly polar excited state than the less polar ground state. This leads to a reduction in the energy gap for de-excitation, resulting in a pronounced bathochromic (red) shift in the fluorescence emission spectrum. For instance, the emission maximum of a derivative can shift by over 50 nm when moving from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like acetonitrile.
pH: The oxazolo[4,5-b]pyridine system contains basic nitrogen atoms (on both the pyridine (B92270) and, in some cases, the oxazole (B20620) ring) that can be protonated in acidic media. researchgate.net Protonation significantly alters the electronic properties of the heterocyclic core, making it a stronger electron acceptor. This modification of the acceptor strength leads to dramatic changes in both absorption and emission spectra.
Ground State Protonation: In the presence of acid, these compounds can form fluorescing cations. researchgate.net
Multiple Protonation Sites: Depending on the specific derivative and the acid concentration, protonation can occur at different sites, such as the pyridine nitrogen or a substituent like a dimethylamino group, leading to the formation of various monocations and even dications, each with unique photophysical signatures. researchgate.net
This pronounced sensitivity to solvent and pH makes these compounds highly valuable for environmental sensing applications.
Theoretical Modeling of Excited States (e.g., Time-Dependent DFT)
To gain a deeper understanding of the electronic transitions and the nature of the excited states, experimental findings are often complemented by quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) has proven to be a powerful tool for modeling the photophysical properties of oxazolo[4,5-b]pyridine derivatives. researchgate.netrsc.orgrsc.org
These theoretical studies can accurately:
Predict Vertical Excitation Energies: TD-DFT calculations can determine the energies required for electronic transitions, which correspond to the absorption maxima observed experimentally. researchgate.net
Characterize Electronic Structures: Analysis of the molecular orbitals involved in the transition (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) confirms the ICT nature of the excitation. Typically, the HOMO is localized on the electron-donating aryl ring, while the LUMO is distributed across the electron-accepting oxazolo[4,5-b]pyridine core.
Explain Spectral Shifts: The calculations can model the effects of substituents and protonation on the electronic structure and transition energies, providing a theoretical basis for the experimentally observed spectral shifts. researchgate.net
Estimate Dipole Moments: Both ground and excited-state dipole moments can be calculated, with results that are generally in good agreement with those derived from experimental data like the Lippert-Mataga analysis. researchgate.net
These computational models are crucial for rationalizing the observed properties and for the predictive design of new derivatives with tailored photophysical characteristics. researchgate.net
Exploration of this compound as a Scaffold for Molecular Probes or Sensors
The inherent sensitivity of the fluorescence of 2-aryl-oxazolo[4,5-b]pyridines to their local environment makes them an excellent platform for the development of fluorescent molecular probes and sensors. A molecular probe functions by transducing a specific chemical or physical event into a measurable optical signal, such as a change in fluorescence intensity or wavelength.
The oxazolo[4,5-b]pyridine core is a versatile scaffold for this purpose for several reasons:
Environmental Sensitivity: As detailed, its fluorescence is highly responsive to changes in polarity and pH, allowing it to probe these fundamental properties of a system. rsc.orgresearchgate.net
Tunable Photophysics: The absorption and emission properties can be systematically tuned by modifying the substituent on the 2-aryl ring. Introducing stronger electron-donating or withdrawing groups can shift the emission color across the visible spectrum and modulate the sensitivity of the probe. researchgate.net
Scaffold for Recognition Moieties: The core structure can be functionalized with specific recognition units (e.g., chelators for metal ions) to create highly selective sensors. While not demonstrated for the o-tolyl derivative itself, a closely related thiazolo[4,5-b]pyridine (B1357651) scaffold has been successfully used to create a selective fluorescent probe for zinc ions. nih.gov Similarly, related oxazolo[4,5-b]pyridinium cyanine (B1664457) dyes have been developed as fluorescent probes for the visualization of nucleic acids. nih.gov
Therefore, the this compound framework serves as a promising and adaptable scaffold for designing a new generation of fluorescent sensors for applications in chemistry, biology, and materials science.
Future Directions and Emerging Research Avenues for 2 O Tolyl Oxazolo 4,5 B Pyridine
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-(o-Tolyl)oxazolo[4,5-b]pyridine and its analogs has traditionally involved methods such as the condensation of 2-amino-3-hydroxypyridine (B21099) with corresponding carboxylic acids or acid chlorides, often requiring catalysts like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). clockss.orgresearchgate.net Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic strategies.
Key areas for development include:
Catalyst Innovation: The use of novel catalysts is a primary focus. For instance, silica-supported perchloric acid (HClO₄·SiO₂) has been demonstrated as a highly efficient, heterogeneous, and reusable catalyst for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives under ambient conditions. researchgate.netnih.gov This approach offers advantages like high conversion rates, simple work-up procedures, and short reaction times. researchgate.net
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) presents a significant opportunity to accelerate reaction times and improve yields. This technique has been successfully applied to produce libraries of 2-substituted oxazolo[4,5-b]pyridines, proving to be a rapid method for generating diverse derivatives. researchgate.net
| Synthetic Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Traditional Condensation (PPA/PPSE) | Uses polyphosphoric acid or its ester as a catalyst/dehydrating agent. | Established method for forming the oxazole (B20620) ring. | clockss.org |
| Silica-Supported Perchloric Acid (HClO₄·SiO₂) Catalysis | Heterogeneous catalyst, ambient reaction conditions. | High efficiency, simple work-up, reusable catalyst, environmentally friendly. | researchgate.netnih.gov |
| Microwave-Assisted Synthesis (MAOS) | Uses microwave irradiation to heat the reaction. | Drastically reduced reaction times, improved yields, suitable for library synthesis. | researchgate.net |
| Bismuth(III) Salt Catalysis | Solvent-free reaction conditions. | Environmentally friendly ("green" chemistry), mild conditions. | dntb.gov.ua |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties of molecules like this compound, thereby guiding synthetic efforts and biological testing. Future research will increasingly rely on these in silico methods to accelerate the discovery process.
Density Functional Theory (DFT): DFT calculations are used to determine molecular geometries, electronic properties such as HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) maps. rsc.orgrsc.org This information is crucial for understanding the reactivity and interaction capabilities of the molecule. For instance, the LUMO–HOMO energy gap can provide insights into the molecule's stability and potential as an electronic material. rsc.org
Molecular Docking and Dynamics: These simulations are vital for predicting how oxazolopyridine derivatives bind to biological targets. rsc.org Studies have used docking to investigate the interactions of these compounds with enzymes like DNA gyrase and human topoisomerase IIα (hTopo IIα), revealing key binding modes and interactions that are responsible for their biological activity. researchgate.netrsc.orgrsc.org Molecular dynamics simulations further assess the stability of these predicted ligand-protein complexes over time. rsc.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, employing methods like CoMFA and CoMSIA, establish mathematical relationships between the three-dimensional structure of a series of compounds and their biological activity. researchgate.net These models can predict the activity of novel, unsynthesized derivatives, helping to prioritize the most promising candidates for synthesis and testing. researchgate.net
ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles is essential in early-stage drug discovery. researchgate.netrsc.org Computational models can estimate properties like lipophilicity and compliance with Lipinski's rule of five, filtering out compounds with poor drug-like characteristics before committing resources to their synthesis. rsc.org
| Computational Method | Application for Oxazolo[4,5-b]pyridines | Key Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO-LUMO gap, MEP. | Predicts molecular stability, reactivity, and electronic properties. | rsc.orgrsc.org |
| Molecular Docking | Predicting binding modes with biological targets (e.g., enzymes, receptors). | Elucidates mechanism of action at the molecular level. | researchgate.netrsc.org |
| Molecular Dynamics (MD) Simulations | Assessing the stability of protein-ligand complexes. | Confirms the stability of interactions predicted by docking. | rsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with biological activity (e.g., antifungal). | Guides the design of more potent analogs. | researchgate.net |
| ADME/Tox Prediction | In silico evaluation of drug-likeness and pharmacokinetic properties. | Prioritizes compounds with favorable developability profiles. | researchgate.netrsc.org |
Exploration of Undiscovered Biological Targets and Pathways
The oxazolo[4,5-b]pyridine (B1248351) scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. ontosight.ai While activities like antimicrobial and anticancer effects have been reported, a vast landscape of potential targets remains unexplored. researchgate.netrsc.org
Future research will likely focus on:
Expanding Target Classes: Initial studies have identified targets such as DNA gyrase (implicated in antimicrobial activity) and human topoisomerase IIα (anticancer). researchgate.netrsc.org More recent work has shown that derivatives can act as potent activators of SIRT1 (a deacetylase involved in metabolism and longevity) and inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in inflammation and other diseases. nih.govnih.gov This suggests the scaffold is highly versatile, and future screening campaigns could uncover activity against other enzyme families, such as other kinases, proteases, or epigenetic targets.
Mechanism of Action Studies: For known activities, the precise molecular mechanisms often require deeper investigation. For example, some derivatives are thought to exert antimicrobial effects by acting as analogues of purine (B94841) bases like adenine (B156593) and guanine, thereby inhibiting nucleic acid synthesis. researchgate.net Elucidating these pathways is crucial for rational drug design.
Tuning Selectivity: The 2-(o-tolyl) group and other substituents on the core structure can be systematically varied to fine-tune binding affinity and selectivity for specific biological targets. Future work will involve creating focused libraries of derivatives to optimize interactions with newly identified targets and minimize off-target effects.
| Biological Target | Therapeutic Area | Observed Effect of Derivatives | Reference |
|---|---|---|---|
| DNA Gyrase | Antimicrobial | Inhibition, leading to antibacterial activity. | rsc.org |
| Human Topoisomerase IIα (hTopo IIα) | Anticancer | Inhibition, with some derivatives more active than etoposide (B1684455). | researchgate.netnih.gov |
| Sirtuin 1 (SIRT1) | Metabolic Diseases, Aging | Activation, with derivatives more potent than resveratrol. | nih.govresearchgate.net |
| Glycogen Synthase Kinase-3β (GSK-3β) | Anti-inflammatory | Inhibition, leading to reduced inflammation in vivo. | nih.gov |
Integration with Chemical Biology for Probe and Tool Compound Development
A significant emerging direction is the development of this compound derivatives as chemical probes. These are highly potent and selective small molecules used as tools to study the function of specific proteins or pathways within a complex biological system.
The potent activity of oxazolo[4,5-b]pyridine derivatives against targets like SIRT1 and GSK-3β makes them excellent starting points for probe development. nih.govnih.gov A well-characterized chemical probe based on this scaffold could allow researchers to:
Elucidate Target Biology: Use the probe to selectively activate or inhibit a target protein in cells or animal models, thereby clarifying its role in health and disease.
Validate Drug Targets: Confirm that modulating a specific target with a small molecule produces a desired therapeutic effect, which is a critical step in drug discovery.
Develop New Assays: Incorporate fluorescent tags or other functionalities onto the scaffold to create imaging agents or affinity reagents for studying target localization and interactions.
The path from a bioactive "hit" to a validated chemical probe requires rigorous optimization of potency, selectivity, and cell permeability, representing a rich research avenue for synthetic and medicinal chemists.
Exploration in Materials Science for Optoelectronic and Sensing Applications
Beyond biological applications, the rigid, planar, and aromatic nature of the oxazolo[4,5-b]pyridine core makes it an attractive candidate for applications in materials science.
Fluorescent Materials: Derivatives of oxazolo[4,5-b]pyridine have been shown to exhibit fluorescence. researchgate.net The photophysical properties, such as absorption and emission wavelengths, can be tuned by introducing electron-donating or electron-withdrawing groups onto the phenyl ring. This tunability opens up possibilities for their use as organic fluorophores in applications like organic light-emitting diodes (OLEDs). researchgate.net
Chemical Sensors: The fluorescence of these compounds can be sensitive to the local chemical environment. For example, studies have shown that the protonation of nitrogen atoms in the pyridine (B92270) ring can significantly alter the fluorescence behavior. researchgate.net This property could be harnessed to develop novel fluorescent chemical sensors for detecting changes in pH or the presence of specific metal ions. The development of materials with aggregation-induced emission (AIE) properties is another potential area of exploration. bldpharm.com
Future research will involve the synthesis and characterization of a broader range of derivatives to establish clear structure-property relationships, paving the way for their integration into advanced functional materials and devices.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(o-Tolyl)oxazolo[4,5-b]pyridine?
- Methodological Answer : The synthesis typically involves condensation of substituted benzaldehydes with aminopyridine derivatives, followed by cyclization. For example, Clark et al. (1978) synthesized analogous 2-(substituted phenyl)oxazolo[4,5-b]pyridines via nucleophilic substitution on preformed oxazolo-pyridine scaffolds . A related approach for thiazolo derivatives ( ) uses alkylation and cyanethylation steps in pyridine/water mixtures to enhance basicity, which may be adapted for oxazolo systems . Cyclization catalysts like palladium or copper can optimize yields .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons, methyl groups) and carbon frameworks. For oxazolo derivatives, signals in the 6.5–8.5 ppm range (aromatic) and 2.3–2.6 ppm (o-Tolyl methyl) are diagnostic .
- Mass Spectrometry (LC-MS or HRMS) : Confirms molecular ion peaks and fragmentation patterns. highlights LC-MS for validating oxazolo[4,5-d]pyrimidine derivatives .
- Elemental Analysis : Validates purity and stoichiometry, as used in thiazolo[4,5-b]pyridine synthesis ( ) .
Q. How can researchers screen the initial biological activity of this compound?
- Methodological Answer :
- Anti-inflammatory assays : Use carrageenan-induced paw edema models (in vivo) to assess exudative inflammation suppression, as demonstrated for thiazolo derivatives ( ) .
- Antimicrobial screening : Conduct agar diffusion assays against Gram-positive/negative bacteria and fungi, referencing Yalçin et al. (1992), who tested oxazolo[4,5-b]pyridines for antimicrobial activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the anti-inflammatory activity of this compound derivatives?
- Methodological Answer :
- Substituent variation : Modify the o-Tolyl group (e.g., electron-withdrawing/-donating groups) and assess potency. Clark et al. (1978) found that para-substituted phenyl groups enhanced anti-inflammatory activity in oxazolo derivatives .
- Bioisosteric replacement : Replace the oxazole ring with thiazole or imidazole moieties ( ) to evaluate metabolic stability .
- In silico modeling : Use docking studies to predict interactions with cyclooxygenase (COX) or NF-κB pathways, guided by pharmacological data from .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for oxazolo[4,5-b]pyridine derivatives?
- Methodological Answer :
- Solubility and bioavailability : Use surfactants (e.g., Tween 80) or co-solvents (DMSO/PEG) to improve compound dissolution in vivo .
- Metabolite profiling : Perform LC-MS/MS to identify active metabolites, as seen in ’s hepatotoxicity studies .
- Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., half-life, AUC) to align with in vitro IC50 values.
Q. How can synthetic yields of this compound be optimized?
- Methodological Answer :
- Catalyst screening : Test palladium, copper, or bismuth oxide catalysts ( ) under varying temperatures .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for cyclization efficiency .
- Reaction monitoring : Use TLC or in situ FTIR to track intermediate formation and minimize side reactions .
Q. What mechanistic assays elucidate the biological mode of action of this compound?
- Methodological Answer :
- NF-κB pathway inhibition : Employ luciferase reporter assays ( ) to quantify transcriptional activity in HEK293T cells .
- Enzyme inhibition studies : Test COX-1/2 or LOX activity using colorimetric substrates (e.g., COX Inhibitor Screening Kit).
- Apoptosis assays : Use flow cytometry with Annexin V/PI staining to evaluate pro-apoptotic effects in cancer cells .
Data Analysis and Experimental Design
Q. How should researchers design dose-ranging studies for this compound in preclinical models?
- Methodological Answer :
- MTT assay optimization : Test concentrations from 1 nM–100 μM in triplicate ( ) to establish IC50 values .
- In vivo dose extrapolation : Apply allometric scaling from rodent to human equivalent doses based on body surface area.
- Toxicity thresholds : Conduct acute toxicity studies (OECD 423) to determine maximum tolerated doses .
Q. What statistical approaches address variability in biological replicate data for oxazolo derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
